![molecular formula C20H17N3 B14141178 N-[(E)-(3-methylphenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline CAS No. 303761-64-0](/img/structure/B14141178.png)
N-[(E)-(3-methylphenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(E)-(3-methylphenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline is an organic compound with the molecular formula C20H17N3 It is known for its unique structure, which includes both a methylidene group and a phenyldiazenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(3-methylphenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline typically involves the condensation of 3-methylbenzaldehyde with 4-aminobenzeneazobenzene under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(E)-(3-methylphenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the azobenzene moiety.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings, using reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
N-[(E)-(3-methylphenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-[(E)-(3-methylphenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, leading to the modulation of biochemical pathways. For example, its azobenzene moiety can undergo photoisomerization, which can be exploited in photodynamic therapy or as a molecular switch in biochemical assays.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(E)-(3-nitrophenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline
- N-[(E)-(3-methoxyphenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline
- N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-[(E)-phenyldiazenyl]aniline
Uniqueness
N-[(E)-(3-methylphenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methyl group at the 3-position of the phenyl ring influences its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
303761-64-0 |
|---|---|
Formule moléculaire |
C20H17N3 |
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
1-(3-methylphenyl)-N-(4-phenyldiazenylphenyl)methanimine |
InChI |
InChI=1S/C20H17N3/c1-16-6-5-7-17(14-16)15-21-18-10-12-20(13-11-18)23-22-19-8-3-2-4-9-19/h2-15H,1H3 |
Clé InChI |
KKNLRLQHYJCOJP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C=NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


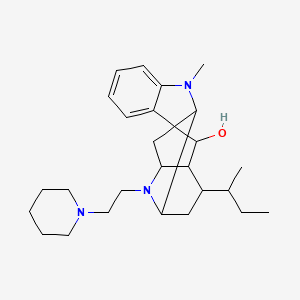
![N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)pentanamide](/img/structure/B14141097.png)
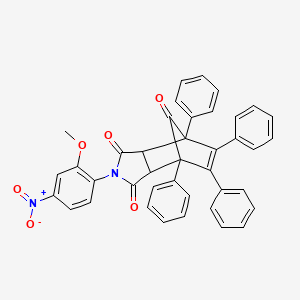
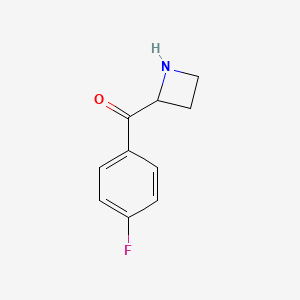
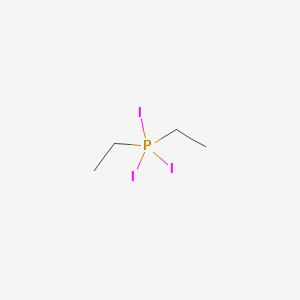
![N,N-bis[2-(ethylsulfanyl)ethyl]-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B14141119.png)
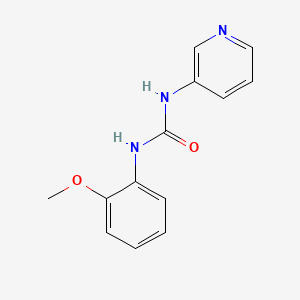
![5-Chloro-N-[3-(morpholin-4-yl)propyl]-1H-indazol-3-amine](/img/structure/B14141140.png)

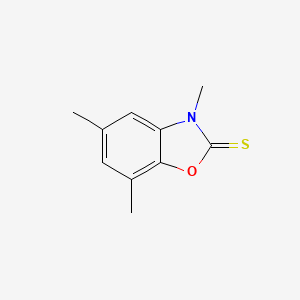
![N-(4-hydroxyphenyl)-1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14141193.png)
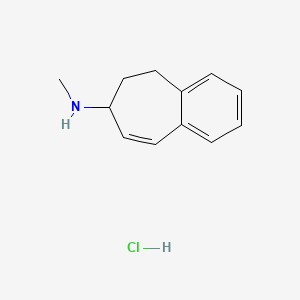
![Diethyl [benzoyl(2-methylphenyl)amino]propanedioate](/img/structure/B14141202.png)
![N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B14141216.png)
